环丁基2-(3,4,5-三氟苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

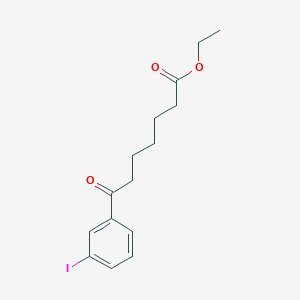

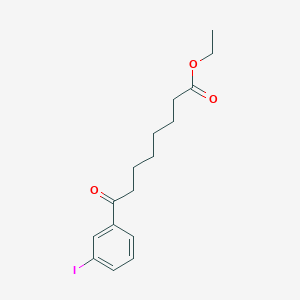

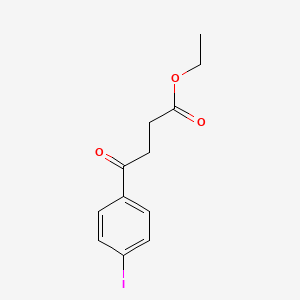

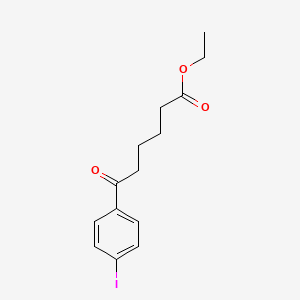

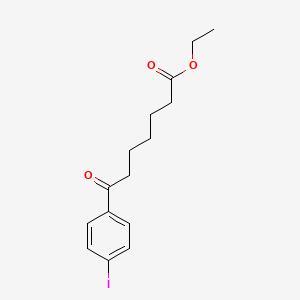

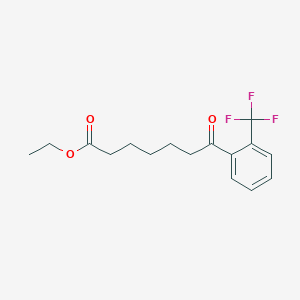

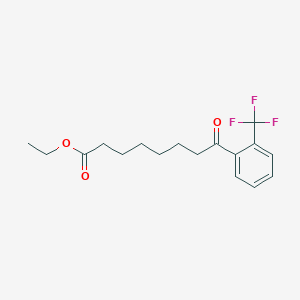

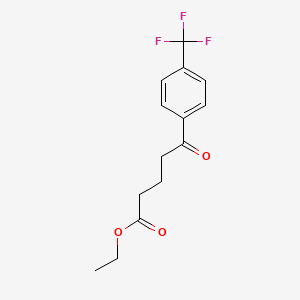

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone is a chemical compound that is part of a class of molecules featuring a cyclobutane ring attached to a ketone functional group, which in turn is connected to an aryl group with trifluoromethyl substituents. This structure is of interest due to the unique chemical and physical properties imparted by the cyclobutane ring and the electron-withdrawing trifluoromethyl groups.

Synthesis Analysis

The synthesis of cyclobutyl ketones can be complex due to the strain in the four-membered ring. In the context of the provided papers, the synthesis of related compounds involves several strategies. For instance, the regioselective synthesis of quinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes involves cyclization that proceeds via alkylideneaminyl radical intermediates, which could be relevant for synthesizing similar cyclobutyl ketones . Additionally, the conversion of carboxylic esters into fluorinated ketones through ring cleavage of cyclopropanol intermediates suggests a potential pathway for introducing fluorine substituents into the cyclobutyl ketone framework .

Molecular Structure Analysis

The molecular structure of cyclobutyl ketones is characterized by the presence of a cyclobutane ring, which is known for its angle strain and unique reactivity. The trifluorophenyl group would add significant electronic effects due to the strong electronegativity of the fluorine atoms, potentially affecting the reactivity and stability of the molecule.

Chemical Reactions Analysis

Cyclobutyl ketones can undergo various chemical reactions, including [4 + 2] cycloadditions as reported with 3-alkoxycyclobutanones . The presence of a trifluorophenyl group could influence such reactions by altering the electron density around the ketone. Furthermore, the formal γ-C-H functionalization of cyclobutyl ketones to synthesize cis-1,3-difunctionalized cyclobutanes indicates the potential for further functionalization of the cyclobutyl ketone core . The [2+2] cycloaddition of alkenyl sulfides with α,β-unsaturated ketones to form 1-cyclobutenyl ketones also demonstrates the reactivity of the cyclobutane ring in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone would likely be influenced by the trifluorophenyl group, which could increase the compound's lipophilicity and potentially its metabolic stability. The strain in the cyclobutane ring could also affect the compound's boiling point, density, and refractive index. The presence of the ketone functional group would contribute to the compound's ability to participate in hydrogen bonding and its solubility in organic solvents.

科学研究应用

化学合成中的环丁基酮

环丁基酮,包括类似于环丁基2-(3,4,5-三氟苯基)乙酮的衍生物,在各种化学合成中得到应用。内山等人(1998年)的研究展示了相关酮在喹啉-8-醇和1,2,3,4-四氢喹啉-8-醇的区域选择性合成中的应用,突显了它们在创建复杂分子结构中的作用 (Uchiyama et al., 1998)。

在环扩张反应中的作用

藤原和武田(1990年)探讨了环丁基酮在乙基氯化铝促进的环扩张反应中的应用,进一步展示了这些化合物在创建多样化分子结构中的多功能性 (Fujiwara & Takeda, 1990)。

在新型合成过程中的应用

贝尔纳德等人(2007年)的研究展示了环丁基衍生物在直接分子间不对称醛缩反应中的应用,为合成螺环和融合环丁基四氢呋喃和环戊酮提供了新途径 (Bernard et al., 2007)。

在光化学中的实用性

鲍德温等人(1987年)对环丁基酮的光化学进行了研究,为设计在不同条件下的光介导化学反应提供了见解,这对于设计光介导化学反应至关重要 (Baldwin et al., 1987)。

在亲电反应中的应用

弗朗克-诺伊曼等人(1988年)对亲电环丁烯与烯胺的反应进行了研究,进一步强调了环丁基酮在不同化学背景中的反应性 (Franck-Neumann et al., 1988)。

安全和危害

Safety precautions for handling Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture .

属性

IUPAC Name |

1-cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-10-6-8(7-11(15)13(10)16)4-5-12(17)9-2-1-3-9/h6-7,9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCRSUQRVAHRMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645040 |

Source

|

| Record name | 1-Cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone | |

CAS RN |

898778-74-0 |

Source

|

| Record name | 1-Cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。